molecular formula C13H11ClN2 B11722570 4-Chloro-2-cyclopropyl-6-phenylpyrimidine

4-Chloro-2-cyclopropyl-6-phenylpyrimidine

Cat. No.: B11722570
M. Wt: 230.69 g/mol
InChI Key: ONOVFTDLZCHJCO-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-phenylpyrimidine is a versatile pyrimidine-based building block in medicinal chemistry and chemical biology research. Its structure, featuring a reactive chlorine at the 4-position and a cyclopropyl substituent, makes it a valuable scaffold for constructing diverse compound libraries through nucleophilic aromatic substitution. This compound serves as a crucial synthetic intermediate for the development of novel small-molecule inhibitors. Research into analogous pyrimidine derivatives has demonstrated significant potential in the inhibition of protein kinases, such as the ZAP-70 tyrosine kinase, which is a target for treating neoplastic diseases and immune system disorders . Furthermore, recent studies on dehydroabietylamine–pyrimidine hybrids have highlighted the role of the pyrimidine core in creating compounds with potent anti-tumor activity, inducing apoptosis and cell cycle arrest in cancer cell lines . The specific substitution pattern on this pyrimidine ring allows researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. This product is intended for research and development purposes exclusively and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c14-12-8-11(9-4-2-1-3-5-9)15-13(16-12)10-6-7-10/h1-5,8,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOVFTDLZCHJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes for 4 Chloro 2 Cyclopropyl 6 Phenylpyrimidine and Its Core Structure

Strategies for Pyrimidine (B1678525) Ring Construction

The formation of the 2-cyclopropyl-6-phenylpyrimidine backbone is the initial critical step. Several synthetic strategies can be employed to construct this substituted pyrimidine ring.

Multicomponent Condensation Reactions for Pyrimidine Core Formation

Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of complex molecules like pyrimidines in a single step from three or more starting materials. The Biginelli reaction, a well-known MCR, and its variations are particularly relevant for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidones. mdpi.comgoogle.comnih.govchemicalbook.comgoogle.com For the synthesis of a 2-cyclopropyl-6-phenyl substituted pyrimidine, a plausible MCR would involve the condensation of a β-diketone, an aldehyde, and an amidine. Specifically, the reaction of 1-phenyl-1,3-butanedione with cyclopropylamidine and a suitable aldehyde could theoretically yield the desired pyrimidine core after cyclization and subsequent oxidation.

A general representation of a multicomponent reaction for pyrimidine synthesis is presented in the table below:

Reactant AReactant BReactant CProduct
β-Dicarbonyl CompoundAldehydeAmidine/Urea/ThioureaDihydropyrimidine/Pyrimidine

Functional Group Transformations from Precursor Pyrimidine Derivatives

Another synthetic avenue involves the modification of an existing pyrimidine ring. This strategy is particularly useful when a suitable pyrimidine precursor is commercially available or readily synthesized. For instance, a pyrimidine with a different substituent at the 2- or 6-position could be chemically altered to introduce the cyclopropyl (B3062369) and phenyl groups, respectively. However, this approach is often less direct and may require multiple steps and careful control of reaction conditions to achieve the desired transformations without affecting other parts of the molecule. A hypothetical example would be the Suzuki or Stille coupling of a halogenated pyrimidine with appropriate organometallic reagents to introduce the phenyl group.

Cyclization and Condensation Approaches for Substituted Pyrimidines

The most classical and widely used method for pyrimidine synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine. To obtain the 2-cyclopropyl-6-phenylpyrimidine core, the reaction would be between cyclopropylamidine (cyclopropanecarboximidamide) and a phenyl-substituted 1,3-dicarbonyl compound, such as 1-phenyl-1,3-butanedione (benzoylacetone).

The general mechanism for this reaction involves the initial formation of an enamine by the reaction of the amidine with one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrimidine ring. The reaction is typically carried out in the presence of a base or an acid catalyst.

A plausible reaction scheme is as follows:

Cyclopropylamidine + 1-Phenyl-1,3-butanedione → 2-Cyclopropyl-4-methyl-6-phenylpyrimidine + H₂O

This reaction would yield 2-cyclopropyl-4-methyl-6-phenylpyrimidine. To obtain the desired 6-phenyl substituent without the 4-methyl group, a different β-dicarbonyl precursor would be required, such as ethyl benzoylacetate. The reaction of cyclopropylamidine with ethyl benzoylacetate would lead to the formation of 2-cyclopropyl-6-phenylpyrimidin-4(1H)-one, the direct precursor for the final chlorination step.

1,3-Dicarbonyl CompoundAmidineProduct
1-Phenyl-1,3-butanedioneCyclopropylamidine2-Cyclopropyl-4-methyl-6-phenylpyrimidine
Ethyl BenzoylacetateCyclopropylamidine2-Cyclopropyl-6-phenylpyrimidin-4(1H)-one

Synthesis from Chalcones and Guanidine Nitrate

An alternative route to the pyrimidine core involves the use of chalcones. Chalcones are α,β-unsaturated ketones that can react with guanidine nitrate in the presence of a base to form 2-aminopyrimidines. To synthesize the desired 2-cyclopropyl-6-phenylpyrimidine, a chalcone bearing a cyclopropyl group and a phenyl group would be required. For example, the Claisen-Schmidt condensation of benzaldehyde with cyclopropyl methyl ketone would yield 1-cyclopropyl-3-phenylprop-2-en-1-one. The subsequent reaction of this chalcone with guanidine nitrate would lead to the formation of 2-amino-4-cyclopropyl-6-phenylpyrimidine. While this method introduces an amino group at the 2-position, it can be a useful intermediate for further functional group transformations if direct cyclization with cyclopropylamidine proves to be challenging.

Introduction of Halogen Substituent (Chlorine)

Once the 2-cyclopropyl-6-phenylpyrimidin-4(1H)-one precursor is synthesized, the final step is the introduction of the chlorine atom at the 4-position.

Nucleophilic Substitution of Hydroxyl or Amino Groups with Chlorinating Agents (e.g., POCl₃, PCl₅)

The conversion of a pyrimidin-4(1H)-one (which exists in tautomeric equilibrium with 4-hydroxypyrimidine) to a 4-chloropyrimidine is a standard and widely employed transformation in heterocyclic chemistry. This is typically achieved through a nucleophilic substitution reaction using a chlorinating agent.

The most common and effective reagent for this purpose is phosphorus oxychloride (POCl₃). researchgate.net The reaction is usually carried out by heating the pyrimidinone in neat POCl₃, often in the presence of a catalytic amount of a tertiary amine such as N,N-dimethylaniline or triethylamine, which acts as a catalyst. The hydroxyl group of the pyrimidinone is converted into a good leaving group by reaction with POCl₃, which is then displaced by a chloride ion.

Other chlorinating agents such as phosphorus pentachloride (PCl₅) can also be used, sometimes in conjunction with POCl₃. The choice of reagent and reaction conditions depends on the reactivity of the specific pyrimidine substrate.

The general reaction is as follows:

2-Cyclopropyl-6-phenylpyrimidin-4(1H)-one + POCl₃ → 4-Chloro-2-cyclopropyl-6-phenylpyrimidine + H₃PO₄

This reaction provides a direct and high-yielding route to the final target compound, this compound.

PrecursorChlorinating AgentProduct
2-Cyclopropyl-6-phenylpyrimidin-4(1H)-onePhosphorus oxychloride (POCl₃)This compound
2-Cyclopropyl-6-phenylpyrimidin-4(1H)-onePhosphorus pentachloride (PCl₅)This compound

Optimized Conditions for Chlorination Reactions, including Solvent-Free Approaches

The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a fundamental step in the synthesis of many pyrimidine-based intermediates. Traditionally, this transformation is achieved by heating the substrate in excess phosphorus oxychloride (POCl3), often in the presence of an organic base. mdpi.comresearchgate.net While effective, this method presents environmental and safety challenges on a larger scale due to the significant excess of the corrosive and hazardous POCl3 reagent. researchgate.netnih.gov

To address these drawbacks, optimized and more sustainable chlorination protocols have been developed. A significant advancement is the implementation of solvent-free (or low-solvent) procedures that utilize an equimolar amount of POCl3. mdpi.comnih.govnih.govsemanticscholar.org This approach involves heating the hydroxypyrimidine substrate with one equivalent of POCl3 per hydroxyl group in a sealed reactor at elevated temperatures, typically between 140-160°C. mdpi.comnih.gov The addition of a base, such as pyridine, is often employed to facilitate the reaction. mdpi.comnih.govdntb.gov.ua

These solvent-free methods are suitable for large-scale (multigram to kilogram) preparations and offer several advantages, including simplified work-up procedures (often just filtration or distillation), high yields (frequently exceeding 80%), and improved safety and environmental profiles by minimizing hazardous waste. mdpi.comresearchgate.netnih.gov

Table 1: Comparison of Conventional vs. Optimized Chlorination of Hydroxypyrimidines

Feature Conventional Method Optimized Solvent-Free Method
POCl3 Stoichiometry Large Excess researchgate.net Equimolar mdpi.comnih.gov
Solvent Often used as solvent Solvent-free or low-solvent mdpi.comresearchgate.net
Temperature Reflux researchgate.net High Temperature (e.g., 160°C) in sealed reactor mdpi.com
Scale Suitable for lab scale Suitable for large scale (multigram) nih.govnih.gov
Work-up Quenching of excess POCl3 required researchgate.net Simple filtration or distillation researchgate.net
Yield Variable Generally high (>80%) mdpi.com
Environmental Impact High Low researchgate.net

Introduction of Cyclopropyl Moiety

The cyclopropyl group is a valuable substituent in medicinal chemistry, known for imparting metabolic stability and conformational constraint. hyphadiscovery.comwikipedia.org Its incorporation onto a pyrimidine ring requires specific synthetic strategies.

Strategies for Cyclopropyl Group Incorporation at Specific Pyrimidine Positions

The introduction of a cyclopropyl group at a specific position on the pyrimidine ring, such as the C2 position, can be achieved through nucleophilic substitution reactions on a suitable chloropyrimidine precursor. A common method involves the use of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide). nih.gov This organometallic reagent acts as a potent nucleophile, displacing a chloride ion from the pyrimidine ring. wisc.eduadichemistry.com

The formation of the Grignard reagent itself involves the reaction of cyclopropyl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF) under anhydrous conditions. wisc.eduadichemistry.com The reactivity of different halogen positions on the pyrimidine ring can influence the regioselectivity of the substitution. For a precursor like 2,4-dichloropyrimidine, the reaction conditions can often be tuned to favor substitution at one position over the other.

Alternative strategies may involve metal-catalyzed cross-coupling reactions or building the pyrimidine ring from cyclopropyl-containing precursors. Direct functionalization of the pyrimidine ring using powerful bases like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex) can also create a nucleophilic center on the pyrimidine ring, which can then be reacted with a cyclopropyl electrophile, although this is less common for direct cyclopropylation. acs.orgnih.gov

Modified Grignard Reactions for Isotopic Labeling of Cyclopropyl Groups

Isotopic labeling is a crucial technique for tracking molecules in various chemical and biological studies. wikipedia.orgtaylorandfrancis.com To introduce an isotopic label, such as deuterium (²H) or carbon-13 (¹³C), into the cyclopropyl moiety, isotopically labeled starting materials are required for the Grignard reagent synthesis.

For instance, to prepare a deuterated cyclopropyl Grignard reagent, one would start with a deuterated cyclopropyl bromide. The subsequent reaction with magnesium proceeds as usual, yielding the isotopically labeled Grignard reagent. adichemistry.com This labeled reagent can then be used in reactions with chloropyrimidines to install a labeled cyclopropyl group. wisc.edu The reaction of a Grignard reagent with deuterated water (D₂O) is a common method to introduce a deuterium atom at the position of the carbon-magnesium bond, confirming the formation of the Grignard reagent and providing a route to labeled compounds. adichemistry.com

Enzyme-catalyzed cyclopropanation reactions using labeled precursors, such as ¹³C-glycine, have also been explored as a sophisticated method to generate stereoselectively labeled cyclopropanes for complex molecule synthesis. nih.gov

Introduction of Phenyl Substituent

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis, and they are extensively used for introducing aryl substituents like a phenyl group onto heterocyclic cores. wikipedia.orgmdpi.comyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

To install the phenyl group at the C6 position of the 4-chloro-2-cyclopropylpyrimidine intermediate, a palladium-catalyzed cross-coupling reaction is the method of choice. The specific reaction depends on the coupling partners.

Suzuki-Miyaura Coupling: This is one of the most widely used methods and involves the reaction of a chloropyrimidine with a phenylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.govacs.orgmdpi.com A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed. mdpi.commdpi.com The reaction is known for its high functional group tolerance. mdpi.com

Sonogashira Coupling: This reaction couples a halo-pyrimidine with a terminal alkyne, such as phenylacetylene. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. rsc.orgtandfonline.com While this reaction forms a carbon-carbon triple bond, subsequent reduction would be needed to obtain the phenyl substituent, making the Suzuki reaction more direct for this purpose.

Heck Reaction: The Heck reaction couples a halide with an alkene. wikipedia.orgyoutube.comorganic-chemistry.org To introduce a phenyl group, one could potentially couple the chloropyrimidine with styrene. wikipedia.orgresearchgate.net This reaction also requires a palladium catalyst and a base. mdpi.com Like the Sonogashira coupling, this is a less direct route compared to the Suzuki-Miyaura reaction for simple phenylation.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Phenylation

Reaction Pyrimidine Substrate Phenyl Source Key Catalyst/Reagents Bond Formed Initially
Suzuki-Miyaura Chloro- or Bromopyrimidine Phenylboronic acid/ester Pd(0) or Pd(II) catalyst, Base nih.govmdpi.com C(sp²)–C(sp²)
Sonogashira Chloro- or Bromopyrimidine Phenylacetylene Pd catalyst, Cu(I) co-catalyst, Base wikipedia.orgrsc.org C(sp²)–C(sp)
Heck Chloro- or Bromopyrimidine Styrene Pd catalyst, Base wikipedia.orgmdpi.com C(sp²)–C(sp²)

Regioselectivity in Phenyl Group Introduction

When a pyrimidine ring contains multiple halogen atoms, the regioselectivity of the cross-coupling reaction becomes a critical consideration. researchgate.netrsc.org For dihalopyrimidines, such as 2,4-dichloropyrimidine or 4,6-dichloropyrimidine, the different electronic and steric environments of the chlorine atoms lead to differences in reactivity.

In the case of 2,4-dichloropyrimidines, Suzuki-Miyaura coupling reactions generally show a strong preference for substitution at the C4 position. nih.govmdpi.comresearchgate.net This selectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond. mdpi.comresearchgate.net Similarly, for 4,6-dichloropyrimidines, the initial coupling typically occurs at one of the equivalent C4/C6 positions.

Advanced Synthetic Techniques and Optimization

The quest for more efficient and sustainable chemical processes has led to the adoption of advanced technologies in the synthesis of pyrimidine derivatives. These methods aim to reduce reaction times, minimize waste, and facilitate scalability.

Microwave-Assisted Synthesis in Pyrimidine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in chemical research, offering significant advantages over conventional heating methods. epcp.ac.in By directly interacting with the molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can lead to dramatically accelerated reaction rates, higher product yields, and improved purity. epcp.ac.in

In the context of pyrimidine synthesis, microwave irradiation has been successfully employed to expedite the formation of the heterocyclic ring and subsequent functionalization steps. For instance, the synthesis of various substituted pyrimidines has been achieved in minutes under microwave conditions, compared to hours or even days required for traditional heating. While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the principles can be applied to its synthesis. The key reactions, such as the condensation to form the pyrimidine ring and the subsequent chlorination, are amenable to microwave heating.

The table below illustrates the typical rate enhancements observed in microwave-assisted synthesis of pyrimidine derivatives compared to conventional heating.

Reaction StepConventional Heating TimeMicrowave-Assisted TimeYield (%) - Microwave
Guanidine Immobilization12 hours10 minutes-
Pyrimidine Ring Formation8 hours20 minutesGood
Cleavage from Resin1 hour10 minutes-

Data based on the solid-phase synthesis of trisubstituted pyrimidines and is illustrative of the potential time savings.

Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. rasayanjournal.co.injmaterenvironsci.com These approaches focus on the use of safer solvents, renewable starting materials, catalysts, and energy-efficient processes. rasayanjournal.co.innih.gov

For the synthesis of the pyrimidine core, several green strategies have been developed:

Use of Greener Solvents: Traditional syntheses often rely on hazardous organic solvents. Green chemistry promotes the use of safer alternatives like water, ethanol, or even solvent-free reactions. rasayanjournal.co.injmaterenvironsci.com

Catalysis: The use of catalysts can improve reaction efficiency and reduce the need for stoichiometric reagents, thereby minimizing waste. Both acid and base catalysts, as well as metal catalysts, have been explored in pyrimidine synthesis. nih.gov

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product, which reduces the number of synthetic steps, saves time, and minimizes waste. rasayanjournal.co.in

Energy Efficiency: Techniques like microwave-assisted synthesis and ultrasonication contribute to green chemistry by reducing reaction times and energy consumption. rasayanjournal.co.in

These green principles can be applied to the synthesis of this compound by, for example, performing the initial condensation reaction in a safer solvent or under solvent-free conditions, and utilizing microwave irradiation to accelerate the reaction.

Large-Scale Preparation Methodologies for Chloropyrimidines

The transition from laboratory-scale synthesis to large-scale industrial production of chloropyrimidines presents several challenges. google.com Traditional methods for preparing chloropyrimidines often involve the use of phosphorus oxychloride (POCl3), which can be hazardous and generate significant waste. google.comacs.org

Recent advancements in large-scale preparation have focused on developing more efficient and environmentally benign protocols. acs.org These include:

Solvent-Free or Low-Solvent Conditions: Reducing or eliminating the use of solvents simplifies the work-up procedure and reduces waste. Protocols using equimolar or slightly more than the stoichiometric amount of chlorinating agents under solvent-free conditions have been developed. acs.org

Improved Work-up Procedures: Traditional aqueous work-ups for reactions involving POCl3 can be risky on a large scale due to the potential for uncontrollable heat generation. google.com Newer methods focus on distillative removal of excess reagents or the use of co-solvents to facilitate separation and avoid hazardous aqueous work-ups. google.com

Catalytic Approaches: The use of catalysts, such as trialkylamine hydrochlorides, can improve the efficiency of the chlorination reaction and allow for the use of smaller amounts of the chlorinating agent. acs.org

For the large-scale synthesis of this compound, these improved methodologies for the chlorination step would be crucial for ensuring a safe, efficient, and cost-effective process. The table below summarizes the improvements in large-scale chloropyrimidine synthesis.

MethodReagentsConditionsYield (%)Advantages
TraditionalExcess POCl3, N,N-dimethylanilineRefluxVariableEstablished method
ImprovedPOCl3 (1.5 equiv), Trialkylamine hydrochloride (0.1-2.0 equiv)->80Reduced POCl3, higher yields
Solvent-FreeEquimolar POCl3, PyridineSealed reactor, high temperatureHighNo solvent, simple work-up

This data is generalized from protocols for various chloropyrimidines and illustrates the trend towards more efficient and sustainable large-scale production. acs.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Cyclopropyl 6 Phenylpyrimidine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring's electron-deficient nature, caused by the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack, particularly at the carbon atoms bearing a suitable leaving group.

Reactivity of the Chloro Group at Position 4

The chlorine atom at the C-4 position of the pyrimidine ring is activated towards nucleophilic displacement. The two ring nitrogen atoms exert a strong electron-withdrawing effect (-M and -I effects), which reduces the electron density at the C-4 position, making it highly electrophilic. stackexchange.com This activation facilitates the attack by a wide range of nucleophiles. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) pathway. The stability of the intermediate formed during this process is a key factor in the reactivity of the chloro group.

Common nucleophiles that can displace the C-4 chloro group include amines, alkoxides, and thiolates. For instance, reactions with various amines lead to the formation of the corresponding 4-aminopyrimidine derivatives, a common structural motif in biologically active molecules. Similarly, treatment with sodium methoxide would yield the 4-methoxy derivative. The lability of the chloro group at this position is a cornerstone of the synthetic chemistry of halogenated pyrimidines.

SNAr (Nucleophilic Aromatic Substitution) Mechanisms in Halogenated Pyrimidines

The predominant mechanism for nucleophilic substitution on halogenated pyrimidines is the SNAr (addition-elimination) mechanism. wikipedia.orgbyjus.com This two-step process is distinct from SN1 and SN2 reactions. stackexchange.comwikipedia.org

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the halogen (C-4 in this case). This step is typically the rate-determining step as it involves the disruption of the aromatic system. uomustansiriyah.edu.iq The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqyoutube.com The negative charge in this complex is delocalized over the pyrimidine ring and is effectively stabilized by the ring's nitrogen atoms. youtube.com

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group, which is the chloride ion in this context. uomustansiriyah.edu.iq

The presence of electron-withdrawing groups, such as the nitrogen atoms in the pyrimidine ring, is crucial for activating the ring towards this type of nucleophilic attack. wikipedia.org The stability of the Meisenheimer intermediate directly influences the reaction rate.

ANRORC (Addition Nucleophilic Ring Opening Ring Closure) Mechanisms in Pyrimidine Amination

While the SNAr mechanism is common, an alternative pathway known as the ANRORC mechanism can operate under specific conditions, particularly in amination reactions involving strong nucleophiles like metal amides (e.g., sodium amide) in liquid ammonia. wikipedia.orgresearchgate.net ANRORC is an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org

This mechanism has been extensively studied for substituted pyrimidines. wikipedia.org For example, the reaction of 4-phenyl-6-bromopyrimidine with sodium amide proceeds primarily through this pathway to form 4-phenyl-6-aminopyrimidine. wikipedia.org The mechanism is thought to involve the following steps:

Addition: The amide nucleophile adds to an electron-deficient carbon of the pyrimidine ring.

Ring Opening: The pyrimidine ring cleaves, often leading to a more stable open-chain intermediate, such as a nitrile.

Ring Closure: The intermediate undergoes intramolecular cyclization to form a new pyrimidine ring, now incorporating the nucleophile's nitrogen atom into the ring structure, while another ring nitrogen is expelled as part of the leaving group.

Isotope labeling studies have provided strong evidence for this mechanism, demonstrating that a ring nitrogen atom can be exchanged with the nitrogen from the nucleophile during the reaction. wikipedia.org The Zincke reaction is another example of a named reaction that proceeds via an ANRORC mechanism. wikipedia.org

Influence of Substituents and Reaction Conditions on Nucleophilic Reactivity and Selectivity

The outcome of nucleophilic substitution reactions on the pyrimidine ring is highly dependent on both the nature of the substituents on the ring and the specific reaction conditions employed.

Influence of Substituents: The electronic properties of substituents play a critical role. Electron-withdrawing groups generally enhance the reactivity of the ring towards nucleophilic attack by further lowering the electron density. wuxiapptec.com Conversely, electron-donating groups can decrease reactivity. The position of these groups dictates the regioselectivity of the reaction. For example, in 2,4-dichloropyrimidines, substitution usually occurs selectively at the C-4 position; however, a strong electron-donating group at the C-6 position can direct the substitution to the C-2 position. wuxiapptec.com In 4-Chloro-2-cyclopropyl-6-phenylpyrimidine, the cyclopropyl (B3062369) group may have a mild electron-donating effect, while the phenyl group's effect can be either donating or withdrawing depending on its conformation relative to the pyrimidine ring.

Influence of Reaction Conditions:

Nucleophile: The strength and nature of the nucleophile are paramount. Strong nucleophiles (e.g., sodium amide) may favor the ANRORC mechanism, whereas weaker nucleophiles typically react via the SNAr pathway. wikipedia.org

Solvent: Polar solvents can stabilize the charged Meisenheimer intermediate in SNAr reactions, thereby increasing the reaction rate. nih.gov

Base: In reactions with amine nucleophiles, the choice of base can be critical. For example, in the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, weak bases favor the displacement of the chloride group, while using stronger bases to deprotonate the amine first can lead to the displacement of the sulfone group. researchgate.net

Temperature: Higher temperatures can overcome activation energy barriers but may also lead to a decrease in selectivity and the formation of byproducts.

Electrophilic Aromatic Substitution Reactions on Phenyl and Pyrimidine Rings

While the pyrimidine ring is deactivated towards electrophilic attack, the appended phenyl ring can undergo electrophilic aromatic substitution. The orientation of this substitution can be influenced by the pyrimidine ring and the reaction conditions.

Reagent-Dependent Orientation in Nitration of Phenylpyrimidines

The nitration of phenylpyrimidines demonstrates a remarkable dependence on the specific nitrating agent used, leading to different product distributions. cdnsciencepub.comcdnsciencepub.com This phenomenon has been studied in detail for the parent 4-phenylpyrimidine, and the principles can be extended to its derivatives. cdnsciencepub.comcdnsciencepub.com

The outcome of the reaction is dictated by whether the pyrimidine ring acts as a simple deactivating group or if it participates in the reaction by being protonated or by forming an adduct with a component of the nitrating mixture.

Nitrating AgentProduct Ratio (ortho:meta:para)Proposed Reaction Species
Mixed Nitric and Sulfuric Acids40 : 60 : 04-phenylpyrimidinium cation
Nitric Acid – Trifluoroacetic Anhydride45 : 29 : 264-phenylpyrimidine (free base)
Nitric Acid – Acetic AnhydrideComplex addition productN-nitro-pyrimidinium intermediate

Data sourced from studies on 4-phenylpyrimidine. cdnsciencepub.comcdnsciencepub.com

Under strongly acidic conditions, such as with mixed nitric and sulfuric acid, the pyrimidine nitrogen is protonated. The resulting positively charged pyrimidinium ring acts as a powerful deactivating and meta-directing group, leading to the formation of ortho- and meta-nitrophenyl products, with no para-isomer observed. cdnsciencepub.comcdnsciencepub.com

In contrast, when a less acidic medium like nitric acid in trifluoroacetic anhydride is used, the 4-phenylpyrimidine reacts as the free base. cdnsciencepub.comcdnsciencepub.com In this case, the pyrimidine ring is still deactivating, but it directs the substitution to all three positions (ortho, meta, and para). cdnsciencepub.comcdnsciencepub.com

A completely different reaction path is observed with nitric acid in acetic anhydride. This combination can lead to the addition of nitronium species across the C=N bonds of the heterocyclic ring, resulting in complex tetrahydropyrimidine derivatives rather than simple aromatic substitution. cdnsciencepub.comcdnsciencepub.com This highlights the profound impact of the chosen reagent on the reaction's outcome.

Role of Heterocyclic Nitrogen in Electrophilic Attack

The pyrimidine ring is inherently an electron-deficient aromatic system. wikipedia.orgnih.gov The presence of two electronegative nitrogen atoms at positions 1 and 3 significantly reduces the electron density of the ring carbons, thereby deactivating the molecule towards electrophilic aromatic substitution. wikipedia.orgbhu.ac.in This effect is analogous to that seen in other diazines and is more pronounced than in pyridine. bhu.ac.inlibretexts.org

The positions ortho and para to the nitrogen atoms (C-2, C-4, and C-6) are the most electron-deficient. wikipedia.org Consequently, electrophilic attack on an unsubstituted or deactivated pyrimidine ring is difficult and, when it does occur, it is directed to the C-5 position, which is the least electron-deficient carbon atom. wikipedia.org

In acidic media, the lone pair of electrons on one of the nitrogen atoms is readily protonated, forming a pyridinium-like cation. bhu.ac.inquora.com This further exacerbates the electron deficiency of the ring, increasing its deactivation towards electrophiles. Therefore, electrophilic substitution reactions on this compound, without the presence of strong activating groups, are generally unfavorable. The inherent π-deficient character makes the pyrimidine ring more susceptible to nucleophilic attack. wikipedia.orgbhu.ac.in

Cross-Coupling Reactions for Further Functionalization

The chlorine atom at the C-4 position of this compound serves as a versatile handle for introducing a wide range of functional groups via cross-coupling reactions. This position is highly activated towards nucleophilic substitution and is a prime site for transition metal-catalyzed bond formation. bhu.ac.in

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halo-pyrimidines. The Buchwald-Hartwig amination, in particular, has proven to be a highly effective method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgacsgcipr.org This reaction is widely used in medicinal chemistry to synthesize aryl amines, which are common motifs in pharmaceutical compounds. wikipedia.org For substrates similar to this compound, such as 2,4-dichloropyrimidine derivatives, amination occurs selectively. Studies have shown that in systems with chloro-substituents at both C-2 and C-4, the C-4 position is generally more reactive towards nucleophilic displacement, including amination reactions. researchgate.netbeilstein-journals.org This regioselectivity allows for the controlled synthesis of 4-amino-pyrimidine derivatives.

Table 1: Potential Products of Buchwald-Hartwig Amination with this compound
Amine Coupling PartnerPotential ProductProduct Class
AnilineN-phenyl-2-cyclopropyl-6-phenylpyrimidin-4-amineDiaryl amine
Piperidine4-(piperidin-1-yl)-2-cyclopropyl-6-phenylpyrimidineAlkyl-aryl amine
BenzylamineN-benzyl-2-cyclopropyl-6-phenylpyrimidin-4-amineBenzyl-aryl amine
Ammonia (using equivalent)2-cyclopropyl-6-phenylpyrimidin-4-aminePrimary aryl amine

Another modern technique for functionalization is electrochemical arylation. This method uses electricity to facilitate cross-coupling reactions, often under mild conditions and avoiding the need for stoichiometric reagents. acs.org Electrochemical reductive cross-coupling has been successfully applied to 4-amino-6-chloropyrimidines to synthesize 4-amino-6-arylpyrimidines, demonstrating that the C-Cl bond can be effectively targeted for C-C bond formation. nih.gov This suggests that this compound could similarly undergo electrochemical coupling with various aryl halides or other coupling partners, providing a sustainable route to further elaborated pyrimidine structures. nih.govchemrxiv.org

The cyclopropyl group at the C-2 position exerts a significant electronic influence on the pyrimidine ring. Due to the unique bonding in its strained three-membered ring, a cyclopropyl group can act as a π-electron donor, capable of conjugating with adjacent unsaturated systems. stackexchange.com This behavior is often compared to that of a vinyl group. This electron-donating character can stabilize an adjacent positive charge, a property well-documented in the exceptional stability of the cyclopropylmethyl carbocation. stackexchange.com

Stability and Degradation Pathways

The stability of this compound is influenced by the inherent properties of the substituted pyrimidine ring and the conditions to which it is exposed. Key degradation pathways include hydrolysis of the reactive C-4 chloro group.

The C-4 chloro substituent is susceptible to hydrolysis, a reaction that can proceed under both acidic and basic conditions. libretexts.org This process involves the nucleophilic substitution of the chloride ion by water or a hydroxide ion. In the preparation and work-up of chloropyrimidines, there is often a risk of decomposition by hydrolysis, particularly with sensitive substrates. google.com

Under acidic conditions, protonation of a ring nitrogen can further activate the C-4 position towards nucleophilic attack by water. However, high concentrations of acid may lead to side reactions or slow the desired hydrolysis depending on the precise mechanism. preprints.org Basic hydrolysis, on the other hand, proceeds via direct attack of the hydroxide ion, a strong nucleophile, on the electron-deficient C-4 position. This type of alkaline hydrolysis is a common reaction for halo-pyrimidines. libretexts.org The resulting product of hydrolysis would be 2-cyclopropyl-6-phenylpyrimidin-4-ol, which exists in tautomeric equilibrium with its more stable keto form, 2-cyclopropyl-6-phenylpyrimidin-4(3H)-one.

Table 2: Expected Hydrolytic Degradation Products
ConditionReactantMajor Product
Acidic (e.g., aq. HCl)Water (H₂O)2-cyclopropyl-6-phenylpyrimidin-4(3H)-one
Basic (e.g., aq. NaOH)Hydroxide (OH⁻)Sodium salt of 2-cyclopropyl-6-phenylpyrimidin-4-olate

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 4-Chloro-2-cyclopropyl-6-phenylpyrimidine is predicted to exhibit distinct signals corresponding to the protons of the phenyl and cyclopropyl (B3062369) groups, as well as the pyrimidine (B1678525) ring.

Phenyl Protons: The protons on the phenyl ring would likely appear as a multiplet in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns would depend on the electronic environment and coupling with adjacent protons.

Pyrimidine Proton: A singlet corresponding to the proton on the pyrimidine ring is expected.

Cyclopropyl Protons: The protons of the cyclopropyl group would likely resonate in the upfield region of the spectrum, typically between δ 0.5 and 2.5 ppm, as a complex multiplet due to geminal and vicinal coupling.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for each unique carbon atom.

A hypothetical ¹³C NMR data table is presented below based on general chemical shift ranges for similar structures.

Carbon Atom Predicted Chemical Shift (ppm)
Phenyl C (quaternary)135-140
Phenyl CH125-130
Pyrimidine C-Cl160-165
Pyrimidine C-N150-170
Cyclopropyl CH10-20
Cyclopropyl CH₂5-15

This table is illustrative and not based on experimental data.

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a crucial NMR experiment for distinguishing between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound:

CH (methine) signals (from the phenyl and cyclopropyl groups) would appear as positive peaks.

CH₂ (methylene) signals (from the cyclopropyl group) would appear as negative peaks.

Quaternary carbon atoms (carbons without any attached protons) would be absent.

This technique would be instrumental in unambiguously assigning the signals of the cyclopropyl group's carbons.

Isotopic labeling, particularly with ¹³C, is a powerful tool for elucidating reaction mechanisms. While no specific studies on this compound using this technique have been found, it could be hypothetically applied to trace the metabolic fate of the molecule or to understand the rearrangement pathways during its synthesis. By selectively enriching a specific carbon position with ¹³C, its trajectory through a chemical or biological process can be monitored using ¹³C NMR or mass spectrometry.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of a compound's molecular formula. For this compound (C₁₃H₁₁ClN₂), HRMS would provide a highly precise mass measurement, allowing for the confirmation of its elemental composition.

Ion Calculated m/z
[M+H]⁺231.0684
[M+Na]⁺253.0503

This table presents theoretical monoisotopic masses for the primary ions and is not based on experimental data.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to separate, identify, and quantify individual components in a mixture. In the context of this compound, LC-MS would be invaluable for:

Monitoring reaction progress: Tracking the formation of the desired product and the consumption of reactants during synthesis.

Identifying impurities and byproducts: Detecting and identifying any unwanted compounds formed during the reaction, which is crucial for optimizing the synthetic route and ensuring the purity of the final product.

Studying degradation pathways: Investigating the stability of the compound under various conditions and identifying its degradation products.

X-ray Crystallography

X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. While specific crystallographic data for this compound is not publicly available in the referenced literature, the application of this technique would provide precise insights into its molecular conformation, bond parameters, and the supramolecular architecture of its solid state.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. ias.ac.in This method involves irradiating a high-quality single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map from which the precise spatial coordinates of each atom in the crystal lattice can be determined.

The substitution pattern of this compound introduces significant potential for steric strain, which would be precisely quantified by X-ray crystallography. The presence of a bulky phenyl group at the C6 position and a cyclopropyl group at the C2 position necessitates conformational adjustments to minimize steric repulsion.

The phenyl group is expected to be non-coplanar with the pyrimidine ring. The torsion angle between these two rings is a critical parameter that balances the effects of steric hindrance and potential π-system conjugation. The cyclopropyl group, while smaller than the phenyl group, also exerts steric influence. Its orientation relative to the pyrimidine ring is dictated by electronic interactions between its Walsh orbitals and the pyrimidine π-system, which typically favors a bisected conformation. nih.gov However, steric clashes with adjacent groups could force a deviation from this ideal geometry. Analysis of crystallographic data from similarly substituted heterocycles allows for the estimation of these structural parameters.

Table 1: Expected Torsion Angles and Steric Parameters

Parameter Description Expected Value Rationale
Pyrimidine-Phenyl Dihedral Angle The angle of twist between the planes of the pyrimidine and phenyl rings. 20° - 50° Minimization of steric clash between the phenyl ortho-hydrogens and the pyrimidine ring.

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. ias.ac.in Understanding these interactions is fundamental to crystal engineering, as they dictate the physical properties of the solid material. For this compound, several key interactions are anticipated to direct its supramolecular assembly.

π–π Stacking: The aromatic phenyl and pyrimidine rings can engage in π–π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or parallel-displaced fashion. These interactions are a significant cohesive force in the crystals of many aromatic compounds.

C–H···N Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors. Weak C–H···N hydrogen bonds can form between these nitrogen atoms and activated C–H donors from the phenyl or cyclopropyl groups of neighboring molecules.

C–H···Cl Interactions: The chlorine atom at the C4 position can act as a weak hydrogen bond acceptor, forming C–H···Cl interactions with nearby C–H groups. mdpi.comresearchgate.net These halogen-centric interactions often play a crucial role in the packing of chlorinated organic molecules.

The interplay of these varied interactions results in a specific, repeating three-dimensional lattice. nih.govresearchgate.net

Table 2: Potential Intermolecular Interactions and Their Geometric Characteristics

Interaction Type Donor Acceptor Typical Distance (Å) Significance in Crystal Packing
π–π Stacking Phenyl/Pyrimidine Ring Pyrimidine/Phenyl Ring 3.3 - 3.8 (centroid-centroid) Major contributor to crystal cohesion.
C–H···N Phenyl C-H, Cyclopropyl C-H Pyrimidine N 2.2 - 2.8 (H···N) Directional interaction influencing molecular alignment.

Obtaining single crystals of sufficient size and quality is a prerequisite for X-ray diffraction analysis. The crystallization of halogenated pyrimidines often requires systematic screening of conditions, as success is highly dependent on factors like solvent, temperature, and compound purity. mdpi.com

A common and effective method is slow evaporation. unifr.ch A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly and undisturbed over several days or weeks. The gradual increase in concentration promotes the formation of a limited number of nucleation sites, leading to the growth of larger crystals. Suitable solvents for a molecule like this compound would typically include moderately polar organic solvents such as ethyl acetate, acetone, or dichloromethane, potentially with a less polar co-solvent like hexane (B92381) or heptane (B126788) to fine-tune solubility.

Another powerful technique is vapor diffusion. This can be performed in two ways:

Liquid-Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Solvent-Vapor Diffusion: A solution of the compound is placed in an open vial inside a larger chamber containing a more volatile solvent in which the compound is highly soluble. This method is less common but can be effective in specific cases.

For all methods, starting with material of the highest possible purity is critical, as impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading its quality. unifr.ch

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful analytical technique used to identify the functional groups present in a molecule. vandanapublications.com The method is based on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. vandanapublications.com

The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its constituent parts: the pyrimidine ring, the phenyl ring, the cyclopropyl group, and the carbon-chlorine bond. While an experimental spectrum for the specific title compound is not available, the expected absorption regions can be predicted based on extensive data from similar pyrimidine derivatives and substituted aromatic compounds. acs.orgresearchgate.netijirset.com

Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretches from the phenyl ring typically appear above 3000 cm⁻¹, while C-H stretches from the cyclopropyl group also appear in this region, often at slightly higher wavenumbers than alkyl C-H stretches.

Ring Stretching: The C=C and C=N stretching vibrations of the pyrimidine and phenyl rings produce a series of characteristic, often sharp, bands in the 1600-1400 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further structural information. Strong out-of-plane bending bands in the 900-675 cm⁻¹ region are particularly diagnostic for the substitution pattern of the phenyl ring.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected to produce a strong absorption in the 800-600 cm⁻¹ region of the spectrum.

Table 3: Predicted Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Intensity
3100 - 3000 C-H Stretch Aromatic (Phenyl & Pyrimidine) Medium-Weak
3080 - 2990 C-H Stretch Cyclopropyl Medium-Weak
~1580, ~1500, ~1450 C=C / C=N Ring Stretch Pyrimidine, Phenyl Strong-Medium
~1430 CH₂ Scissoring Cyclopropyl Medium
~1250 C-C Ring Stretch Cyclopropyl Medium
900 - 675 C-H Out-of-Plane Bend Aromatic (Phenyl) Strong

Theoretical and Computational Studies on 4 Chloro 2 Cyclopropyl 6 Phenylpyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Chloro-2-cyclopropyl-6-phenylpyrimidine, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its equilibrium geometry. ajchem-a.com This process calculates key structural parameters.

Analysis of the electronic structure provides information on how electrons are distributed within the molecule. This is crucial for understanding its reactivity and intermolecular interactions. Key parameters derived from this analysis include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface. It helps identify electron-rich regions (nucleophilic sites), which are prone to electrophilic attack, and electron-poor regions (electrophilic sites), which are susceptible to nucleophilic attack. For this molecule, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be electron-rich sites. ajchem-a.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

Table 1: Predicted Structural and Electronic Parameters from DFT

Parameter Description Predicted Value/Region for this compound
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms. C-Cl, C-N, C=N, C-C (aromatic, cyclopropyl)
**Bond Angles (°) & Dihedral Angles (°) ** Define the molecule's 3D shape and spatial arrangement of its rings. Angles involving the pyrimidine, phenyl, and cyclopropyl (B3062369) rings.
HOMO Energy Energy of the highest occupied molecular orbital. Indicates regions of electron-donating capability.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates regions of electron-accepting capability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Relates to the chemical reactivity and kinetic stability of the molecule.

| MEP Surface | Maps the electrostatic potential onto the electron density surface. | Negative potential (red/yellow) on nitrogen atoms; positive potential (blue) elsewhere. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

DFT calculations can accurately predict vibrational frequencies, which are essential for interpreting experimental infrared (IR) spectra. mdpi.com By calculating the harmonic vibrational frequencies of the optimized geometry, a theoretical IR spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or rocking of its bonds. mdpi.com

For this compound, this analysis would predict characteristic wavenumbers for its functional groups. These theoretical predictions are valuable for confirming the identity and purity of the synthesized compound by comparing them with experimental IR data.

Table 2: Predicted IR Vibrational Modes from DFT

Vibrational Mode Functional Group Predicted Wavenumber Range (cm⁻¹)
C-H Stretching Phenyl and Cyclopropyl groups ~3100 - 3000
C=N Stretching Pyrimidine ring ~1650 - 1550
C=C Stretching Phenyl and Pyrimidine rings ~1600 - 1450
C-Cl Stretching Chloro substituent ~800 - 600

| Ring Vibrations | Pyrimidine and Phenyl rings | Various fingerprint region bands |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Docking and Simulation Studies (Focus on Interaction Mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for understanding how a potential drug molecule might interact with its biological target.

Cyclin-dependent kinases (CDKs) are a family of enzymes crucial for regulating the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov The pyrimidine scaffold is a known "bioisostere" of adenine, a key component of ATP, making pyrimidine derivatives promising candidates for CDK inhibitors that compete with ATP for its binding site. nih.gov

The ability of a ligand to adopt a specific low-energy conformation that is complementary to the target's binding site is crucial for effective binding. The phenyl and cyclopropyl groups of this compound are attached to the pyrimidine core by single bonds, allowing for rotational flexibility.

Conformational analysis, often performed alongside docking, explores the different spatial arrangements (conformers) of the molecule. This analysis helps determine if the molecule can readily adopt the necessary conformation to fit within the active site of an enzyme like a CDK. The recognition process is governed by a combination of shape complementarity and the formation of favorable intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.), which collectively determine the binding affinity.

Prediction of Reactivity and Selectivity

Computational methods can predict the chemical reactivity of different sites within a molecule. In this compound, the pyrimidine ring is electron-deficient and contains a good leaving group (the chloro group). This makes the C4 position, where the chlorine is attached, highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

Studies on related chloro- and sulfonyl-substituted pyrimidines have shown that the selectivity of reactions with nucleophiles (like amines) can be controlled. researchgate.net Factors such as the nature of the nucleophile and the reaction conditions determine whether the chloro group is displaced. DFT calculations of reactivity descriptors, such as Fukui functions or the charges on individual atoms, can help predict that the C4 position is the most electrophilic carbon on the pyrimidine ring and therefore the most likely site for nucleophilic attack. This information is vital for planning synthetic routes to create derivatives of the parent compound.

Electronic Factors Influencing Cross-Coupling Reactivity and Activation

The reactivity of this compound in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is significantly influenced by the electronic landscape of the pyrimidine ring. The pyrimidine core is inherently π-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is a key factor in facilitating the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cross-coupling cycles. nih.gov

The substituents on the pyrimidine ring—cyclopropyl at C2, chloro at C4, and phenyl at C6—further modulate this electronic environment.

Pyrimidine Ring: As a π-deficient system, the electron density at the carbon atoms, particularly at the 2, 4, and 6 positions, is reduced. scialert.net This inherent electrophilicity makes the C-Cl bond at the C4 position susceptible to oxidative addition by a low-valent palladium catalyst.

Phenyl Group: The phenyl group at the C6 position is capable of both inductive electron withdrawal and resonance effects. Its orientation relative to the pyrimidine ring will dictate the extent of π-conjugation, thereby influencing the electron density across the heterocyclic system.

Chloro Group: The chlorine atom at the C4 position serves as the leaving group in cross-coupling reactions. Its electronegativity contributes to the electrophilic nature of the C4 carbon, making it the primary site for catalytic activation.

Density Functional Theory (DFT) calculations are instrumental in quantifying these electronic effects. By calculating parameters such as molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) energies (HOMO-LUMO gap), the reactivity of the molecule can be predicted. A lower LUMO energy, for instance, indicates a higher susceptibility to nucleophilic attack or, in this context, oxidative addition. DFT studies on related substituted pyrimidines have shown that electron-withdrawing groups lower the energy of the LUMO, enhancing reactivity in cross-coupling reactions. researchgate.net

Table 1: Predicted Electronic Contributions of Substituents on the Pyrimidine Ring

SubstituentPositionPredicted Electronic EffectInfluence on Cross-Coupling Reactivity
CyclopropylC2Weakly modulating (σ-donating, π-accepting)Minor influence on the primary reaction site (C4)
ChloroC4Inductively withdrawingActivates the C4 position for oxidative addition
PhenylC6Inductively withdrawing, resonance effectsModulates overall ring electronics, potentially enhancing reactivity

These combined electronic features render the C4-Cl bond in this compound an active site for cross-coupling, allowing for the synthesis of more complex derivatives.

Steric-Driven Selectivity in Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic and heteroaromatic rings. The regioselectivity of this reaction on substituted pyrimidines is governed by both electronic and steric factors. For this compound, the chlorine atom at the C4 position is the target for substitution.

From an electronic standpoint, the C4 and C6 positions of the pyrimidine ring are generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position, due to the influence of the adjacent nitrogen atoms. Computational studies on similar heterocyclic systems have consistently shown that the LUMO coefficient is highest at the C4/C6 positions, making them the most favorable sites for attack. researchgate.net

However, steric hindrance plays a decisive role in directing the nucleophile. The substituents at the C2 and C6 positions can physically obstruct the trajectory of an incoming nucleophile, making an attack at the C4 position more favorable. numberanalytics.com

Cyclopropyl Group (C2): The three-membered ring of the cyclopropyl group, while small, creates significant steric bulk in the plane of the pyrimidine ring. This hinders the approach of a nucleophile to the adjacent C2 position. The strain inherent in the cyclopropyl ring also influences its reactivity and steric profile. stackexchange.com

Phenyl Group (C6): The phenyl group is substantially larger and presents a significant steric barrier to nucleophilic attack at the C6 position. Its free rotation can effectively shield this position from the approach of nucleophiles.

C4 Position: In contrast, the C4 position, bearing only a chlorine atom, is relatively unencumbered. This steric accessibility, combined with its inherent electronic activation, makes it the preferred site for SNAr reactions.

Computational modeling can be used to create steric maps and calculate the energetic barriers for nucleophilic attack at each position. Such calculations would likely confirm a significantly lower activation energy for substitution at the C4 position compared to the sterically congested C2 and C6 positions. The general principle is that bulky groups adjacent to a potential reaction site will increase the activation energy for that pathway. rsc.org Therefore, the selectivity for substitution at the C4 position is driven by a combination of favorable electronics and, crucially, the steric hindrance imposed by the cyclopropyl and phenyl substituents at C2 and C6.

Applications of 4 Chloro 2 Cyclopropyl 6 Phenylpyrimidine in Advanced Chemical Synthesis and Chemical Biology

Intermediate in the Synthesis of Complex Organic Molecules

The 4-chloro-pyrimidine core is a versatile electrophilic scaffold. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, making it an excellent leaving group for the introduction of a wide array of functional groups.

Precursor for Functionalized Arylpyrimidines

The chloro-substituent on the pyrimidine (B1678525) ring can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols. This reactivity allows for the synthesis of diverse libraries of functionalized arylpyrimidines. The general reactivity of chloro-pyrimidines as key intermediates is well-established in organic synthesis. For instance, 4-chloro-6-substituted phenyl pyrimidines are recognized as common key intermediates in the synthesis of important enzyme inhibitors.

Building Block for Potential Therapeutic Agents

The pyrimidine nucleus is a fundamental component of numerous biologically active compounds, including many approved drugs. The combination of the pyrimidine core with phenyl and cyclopropyl (B3062369) groups in 4-Chloro-2-cyclopropyl-6-phenylpyrimidine suggests its potential as a scaffold for medicinal chemistry programs. The cyclopropyl group, in particular, is often incorporated into drug candidates to improve metabolic stability, binding affinity, and potency. While no specific therapeutic agents derived from this exact compound are documented in the literature, the general class of substituted pyrimidines is actively explored for various therapeutic targets.

Synthesis of Agrochemicals and Other Fine Chemicals

Substituted pyrimidines are also prevalent in the agrochemical industry, serving as the core structure for various herbicides, fungicides, and insecticides. The reactive nature of the C-Cl bond in this compound would allow for its derivatization to produce novel agrochemical candidates. However, there is no specific information in the public domain linking this compound to agrochemical synthesis.

Chemical Probes for Biological System Interrogation

Due to the lack of published biological studies on this compound, its use as a chemical probe is entirely speculative at this time. A chemical probe is a small molecule used to study and manipulate biological systems. The development of such a tool requires extensive biological characterization, which is not available for this compound.

Use in Enzyme Inhibition and Receptor Binding Studies

The general structure of this compound, featuring aromatic and heterocyclic systems, is suggestive of its potential to interact with biological macromolecules. Many enzyme inhibitors and receptor ligands contain similar structural features. However, without experimental data, it is impossible to determine if this compound exhibits any specific inhibitory or binding activity.

Investigation of Biochemical Pathways

Should this compound be found to have specific biological activity, it could potentially be developed into a chemical probe to investigate biochemical pathways. This would involve detailed studies to understand its mechanism of action and cellular targets. Currently, no such studies have been published.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

The synthesis of highly substituted pyrimidines is a cornerstone of medicinal and materials chemistry. acs.orgmdpi.com Future research should focus on developing synthetic routes to compounds like 4-Chloro-2-cyclopropyl-6-phenylpyrimidine that are not only efficient but also environmentally benign.

Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs are highly attractive as they allow for the rapid assembly of complex molecules from simple starting materials in a single step, enhancing efficiency and reducing waste. acs.orgresearchgate.net A novel, iridium-catalyzed multicomponent synthesis has been developed for producing a variety of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts, with yields reaching up to 93%. acs.orgorganic-chemistry.org

Green Chemistry Approaches: The principles of green chemistry are crucial for modern synthetic chemistry. researchgate.net This includes the use of ultrasound irradiation, which has been shown to reduce reaction times from hours to minutes, increase product yields, and enhance purity compared to conventional heating methods. nih.gov Microwave-assisted synthesis is another technique that significantly reduces reaction times and improves yields for pyrimidine (B1678525) derivatives. researchgate.net

Catalytic Systems: The development of novel catalysts is essential for sustainable synthesis. PN5P-Ir-pincer complexes, for example, have proven highly efficient in catalyzing the multicomponent synthesis of pyrimidines. acs.org Exploring other transition metal catalysts could lead to even more efficient and selective syntheses of complex pyrimidine structures.

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Synthesis

Methodology Key Features Advantages Reference
Iridium-Catalyzed MCR Uses amidines and alcohols with a PN5P-Ir-pincer complex catalyst. High efficiency (up to 93% yield), regioselective, produces only water and hydrogen as byproducts. acs.orgorganic-chemistry.org
Ultrasound Irradiation Employs ultrasonic waves to accelerate reactions. Drastically reduced reaction times, higher yields, and increased purity. nih.gov

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Shorter reaction times, increased product yields, and enhanced purities. | researchgate.net |

Deeper Mechanistic Understanding of Pyrimidine Transformations and Derivatizations

The chlorine atom at the C4 position of this compound is a versatile handle for further chemical modification, primarily through cross-coupling reactions. A profound understanding of the mechanisms governing these transformations is critical for controlling reaction outcomes and designing more efficient synthetic protocols.

Future research should focus on:

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on the pyrimidine ring. nih.govresearchgate.net Mechanistic studies can help optimize reaction conditions, catalyst selection, and ligand design to improve yields and functional group tolerance, which is crucial in drug discovery. nih.govrsc.org

Reaction Kinetics and Intermediates: Investigating the kinetics of these reactions and identifying key reactive intermediates would provide invaluable insights. This knowledge allows for the rational optimization of processes, potentially leading to lower catalyst loadings and milder reaction conditions.

Selectivity in Polysubstituted Pyrimidines: For pyrimidines with multiple reactive sites, understanding the factors that control regioselectivity is paramount. For instance, in the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, the choice of base and the nature of the amine (primary, secondary, aniline) can selectively target either the chlorine or the sulfone group. researchgate.net Similar mechanistic inquiries for compounds like this compound would enable precise and predictable derivatization.

Rational Design of Derivatives for Specific Biological Targets (Non-Clinical)

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, found in numerous biologically active compounds. mdpi.comnih.gov Rational design strategies can be employed to create derivatives of this compound for specific, non-clinical biological targets, aiding in the exploration of fundamental biological processes.

Promising strategies include:

Structure-Based Drug Design (SBDD): Using high-resolution structural data of biological targets, new derivatives can be designed to fit precisely into active sites. This approach has been used to develop potent inhibitors for enzymes like Notum, a negative regulator of the Wnt signaling pathway. nih.gov

Scaffold Hopping: This technique involves replacing the core pyrimidine structure with other heterocyclic systems while maintaining the key pharmacophoric features. This can lead to the discovery of novel compounds with improved properties. nih.gov For example, this strategy was used to identify furano[2,3-d]pyrimidine amides as potent inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the cyclopropyl (B3062369) and phenyl substituents on the pyrimidine ring and evaluating their impact on activity can build a comprehensive SAR. This information is crucial for optimizing potency and selectivity for a given biological target. researchgate.net The analysis of therapeutically active 2-aminopyrimidine derivatives has shown that the presence of specific moieties like aniline, amide bonds, and halogen atoms plays a significant role in their activity. mdpi.com

Advanced Computational Modeling and Prediction for Pyrimidine Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, accelerating the research and development process. Applying these methods to this compound and its derivatives can guide experimental work and provide deep molecular-level insights.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict molecular structures, electronic properties, and reaction energetics. nih.gov This method has been successfully employed to compute properties of pyrimidine derivatives and has been shown to be compatible with observed experimental results. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and biological activity. A quantum chemical QSAR approach has been used to accurately estimate the acidities (pKa values) of pyrimidines, which is a critical parameter influencing their behavior in solution. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. Docking studies can help identify key interactions, such as hydrogen bonds, and guide the design of more potent and selective derivatives. rsc.orgresearchgate.net It has been used to investigate the mode of action for potential antioxidant pyrimidine derivatives. ekb.eg

Table 2: Computational Methods in Pyrimidine Research

Computational Method Application Predicted Properties Reference
Density Functional Theory (DFT) Quantum chemical computations. Molecular geometry, electronic properties, reaction mechanisms. nih.govacs.org
QSAR Correlate chemical structure with activity. Acidity (pKa), biological activity. nih.govnih.gov

| Molecular Docking | Predict binding modes to biological targets. | Binding affinity, intermolecular interactions, mechanism of action. | rsc.orgekb.eg |

Exploration of New Application Areas in Chemical Science and Materials Research

While pyrimidines are extensively studied for their biological activity, their unique electronic and structural properties also make them attractive candidates for applications in materials science and other areas of chemical science.

Future research could explore:

Organic Electronics: Pyrimidine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) due to their interesting electrogenerated chemiluminescent properties. researchgate.net The specific substituents on this compound could be tuned to modulate its electronic properties for such applications.

Fluorescent Probes: The pyrimidine scaffold can be incorporated into molecules designed as fluorescent sensors. For instance, a pyrimidine derivative has been successfully used as a fluorescent detector for zinc ions. researchgate.net

Functional Polymers and Materials: Incorporating the this compound moiety into polymer backbones or as side chains could impart specific properties to the resulting materials, such as thermal stability, conductivity, or photoresponsiveness.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and the broader class of substituted pyrimidines, leading to advancements across multiple scientific disciplines.

Q & A

Q. What are the critical safety considerations when handling 4-Chloro-2-cyclopropyl-6-phenylpyrimidine in laboratory settings?

Methodological Answer:

  • Always use PPE (gloves, lab coat, goggles, and mask) to avoid skin/eye contact and inhalation. Toxic byproducts may form during reactions, necessitating glove-box use for air-sensitive steps .
  • Employ closed-system transfers (e.g., filter-tipped pipettes) to minimize aerosol generation. Post-experiment, segregate waste into halogenated/organic categories and use certified disposal services to mitigate environmental risks .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer:

  • Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for molecular validation. For crystallographic confirmation, use single-crystal X-ray diffraction with refinement software like SHELXL (optimized for small molecules) to resolve bond lengths/angles .
  • Cross-reference spectral data with structurally analogous pyrimidines (e.g., 6-(4-Chlorophenyl) derivatives) to identify characteristic peaks for the cyclopropane and phenyl substituents .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

Methodological Answer:

  • Use dichloromethane (DCM) or tetrahydrofuran (THF) as inert solvents for nucleophilic substitution at the C4-chloro position. For cyclopropane introduction, employ copper(I)-catalyzed cross-coupling under anhydrous conditions .
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate) and purify via column chromatography (gradient elution) to isolate the product from unreacted phenyl/cyclopropyl precursors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Dynamic NMR can distinguish conformational isomerism (e.g., hindered rotation of the cyclopropyl group). For ambiguous NOE correlations, use DFT calculations (B3LYP/6-31G*) to model electronic environments and predict coupling constants .
  • Re-examine crystallization conditions: Poorly diffracting crystals may arise from solvent impurities. Recrystallize in acetonitrile/water mixtures to improve crystal quality for reliable X-ray data .

Q. What strategies optimize the regioselectivity of functionalization at the pyrimidine C2 and C6 positions?

Methodological Answer:

  • Directed ortho-metalation : Use a temporary directing group (e.g., -OMe) at C6 to block undesired reactivity. After functionalization, cleave the group via BF₃·Et₂O .
  • Microwave-assisted synthesis reduces side reactions by accelerating kinetic control. For example, 140°C/20 min in DMF achieves >80% yield for C2-cyclopropyl substitution .

Q. How can researchers assess the biological activity of this compound in vitro?

Methodological Answer:

  • Screen against kinase targets (e.g., EGFR or CDK2) using fluorescence polarization assays . Validate binding via molecular docking (AutoDock Vina) with crystallographic structures from the PDB (e.g., 4EK4) .
  • For cytotoxicity, use MTT assays in cancer cell lines (e.g., HeLa), comparing IC₅₀ values to control pyrimidines. Include HPLC-purity verification (>95%) to exclude false positives from impurities .

Data Contradiction Analysis

Q. Discrepancies observed in melting points of this compound across studies: How to address this?

Methodological Answer:

  • DSC (Differential Scanning Calorimetry) : Confirm polymorphic forms. A 5°C/min ramp rate under nitrogen can detect transitions (e.g., enantiotropic vs. monotropic) .
  • Check for hygroscopicity : Store samples in a desiccator (silica gel) and repeat measurements. Moisture absorption can lower observed melting points by 10–15°C .

Experimental Design

Designing a stability study for this compound under varying pH and temperature conditions
Methodological Answer:

  • Prepare buffered solutions (pH 1–13) and incubate samples at 25°C/40°C/60°C. Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 7, 14, and 30 days.
  • Identify degradation products via LC-MS/MS and compare to synthetic standards (e.g., hydrolyzed chloro to hydroxyl derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.